4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide
Description
4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 4-position, an iodine atom at the 2-position of the benzamide core, and an oxetan-3-ylamine substituent. The oxetane ring introduces conformational rigidity and enhances metabolic stability, while the iodine atom may contribute to improved binding affinity in target interactions.
Properties
IUPAC Name |
4-fluoro-2-iodo-N-(oxetan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO2/c11-6-1-2-8(9(12)3-6)10(14)13-7-4-15-5-7/h1-3,7H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYHQTRKXBGMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(C=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Oxetane Ring Formation: The oxetane ring can be introduced via cyclization reactions involving suitable precursors.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of fluorinated and iodinated benzamide derivatives.
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves similar amine substitution steps as AR04, with moderate yields (~58%) .
- 65% in 6 hours via conventional methods) .
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data Comparison
Key Observations :
Key Observations :
- Fluorine substitution is common in bioactive benzamides for enhanced metabolic stability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
